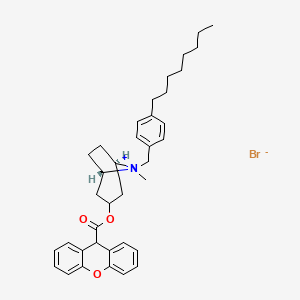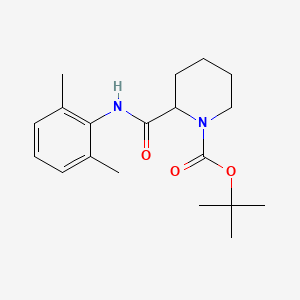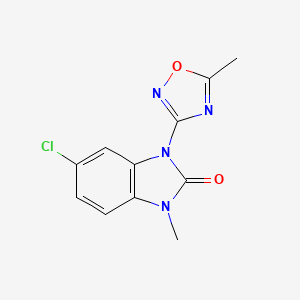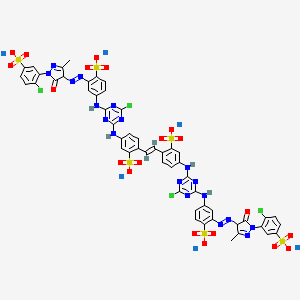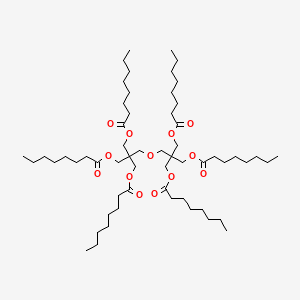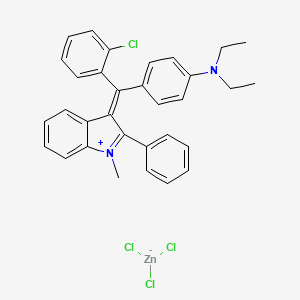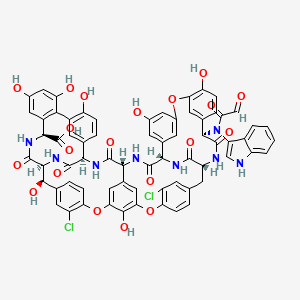
Teicoplanin aglycone deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teicoplanin aglycone derivative is a modified form of the glycopeptide antibiotic teicoplanin. Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus and is used to treat severe infections caused by multidrug-resistant Gram-positive pathogens . The aglycone derivative is created by removing the sugar moieties from the parent compound, resulting in a molecule that retains the core antibiotic activity but may exhibit different pharmacokinetic properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of teicoplanin aglycone derivatives involves several synthetic steps. One common method includes the use of lipophilic carbodiimides to create N-terminal guanidine derivatives. The reaction conditions typically involve the use of PyBOP as a coupling agent at 25°C for 5 hours . Another approach involves the glycosylation of the aglycone using glycosyltransferases to form novel hybrid glycopeptides .
Industrial Production Methods
Industrial production of teicoplanin and its derivatives relies on fermentation processes using Actinoplanes teichomyceticus. The biosynthesis of teicoplanin involves the assembly of a heptapeptide aglycone by non-ribosomal peptide synthetases, followed by post-synthetic modifications . The production process is optimized through strain improvement and process development to enhance yield and productivity .
Analyse Chemischer Reaktionen
Types of Reactions
Teicoplanin aglycone derivatives undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various modified derivatives of the aglycone, each with unique biological activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Teicoplanin aglycone derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of novel antibiotics and other bioactive compounds.
Biology: Studied for their interactions with bacterial cell walls and their mechanisms of resistance.
Medicine: Investigated for their potential to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antimicrobial agents and as tools for studying bacterial resistance mechanisms
Wirkmechanismus
Teicoplanin aglycone derivatives exert their effects by inhibiting peptidoglycan polymerization, which is essential for bacterial cell wall synthesis. This inhibition leads to cell wall disruption and ultimately bacterial cell death . The molecular targets include the D-Ala-D-Ala terminus of lipid II, a key component in peptidoglycan biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to teicoplanin aglycone derivatives include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Actaplanin: Produced by Actinoplanes missouriensis, with a similar glycopeptide structure.
UK-68,597: Produced by Actinoplanes sp., with structural similarities to teicoplanin.
Uniqueness
Teicoplanin aglycone derivatives are unique due to their modified structure, which can result in different pharmacokinetic properties and potentially enhanced activity against certain resistant bacterial strains .
Eigenschaften
Molekularformel |
C68H50Cl2N8O20 |
|---|---|
Molekulargewicht |
1370.1 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[1H-indol-3-yl(oxaldehydoyl)amino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1 |
InChI-Schlüssel |
QUAZIFISGQTVHC-FLWVFBMTSA-N |
Isomerische SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)N[C@@H]7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Kanonische SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


